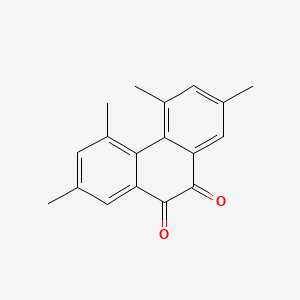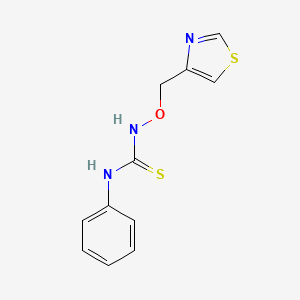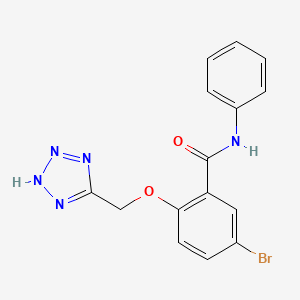
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is a chemical compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl group and a benzamide moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as to reduce costs and environmental impact.
化学反応の分析
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an agonist for G protein-coupled receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of pain, inflammation, and metabolic diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent agonist for G protein-coupled receptor-35 (GPR35). The compound binds to GPR35, activating downstream signaling pathways that mediate its biological effects. These pathways may include the modulation of intracellular calcium levels and the activation of various kinases.
類似化合物との比較
5-Bromo-N-phenyl-2-(1H-tetrazol-5-ylmethoxy)benzamide can be compared with other similar compounds, such as:
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
These compounds share structural similarities but may differ in their chemical properties and biological activities. The presence of different substituents, such as methoxy or fluoro groups, can influence their potency, selectivity, and overall effectiveness as GPR35 agonists.
特性
CAS番号 |
24028-43-1 |
|---|---|
分子式 |
C15H12BrN5O2 |
分子量 |
374.19 g/mol |
IUPAC名 |
5-bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C15H12BrN5O2/c16-10-6-7-13(23-9-14-18-20-21-19-14)12(8-10)15(22)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,22)(H,18,19,20,21) |
InChIキー |
LOUZFMUUTWRZLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


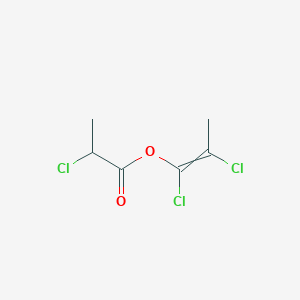
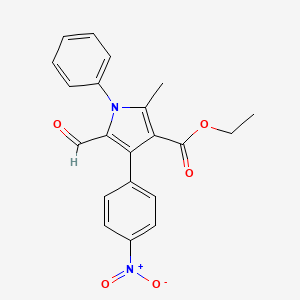


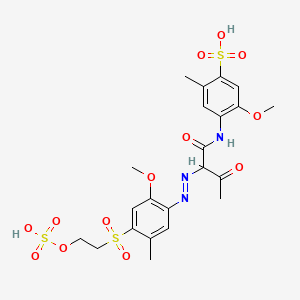
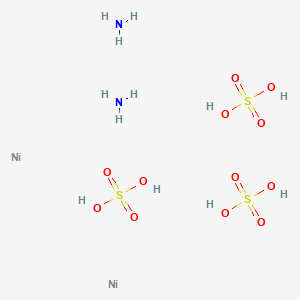
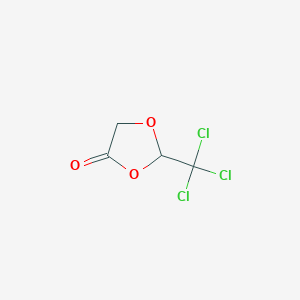
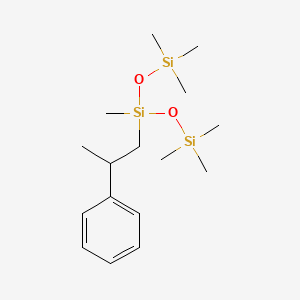
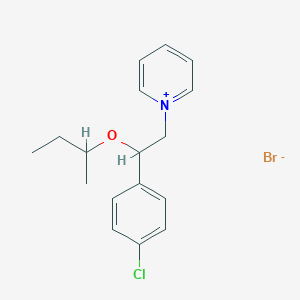
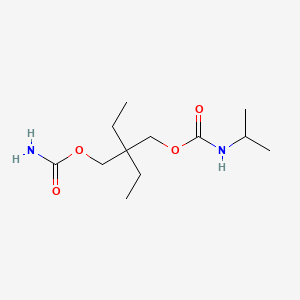
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
